molecular formula C12H22O3 B12545702 1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one CAS No. 652154-93-3

1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one

Cat. No.: B12545702
CAS No.: 652154-93-3
M. Wt: 214.30 g/mol
InChI Key: PPAPLJQHUKAFGR-UHFFFAOYSA-N
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Description

1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one is a synthetic organic compound with the molecular formula C12H22O3 It is characterized by the presence of a cyclopentane ring substituted with methoxymethyl and methyl groups, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of Methoxymethyl Groups: Methoxymethyl groups are introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Addition of the Ethanone Moiety: The ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(methoxymethyl)-1,1’-biphenyl: A structurally related compound with similar methoxymethyl groups but different core structure.

    1,4-Bis(methoxymethyl)benzene: Another related compound with methoxymethyl groups on a benzene ring.

Uniqueness

1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one is unique due to its specific cyclopentane ring structure and the presence of both methoxymethyl and ethanone groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

652154-93-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

1-[4,4-bis(methoxymethyl)-2-methylcyclopentyl]ethanone

InChI

InChI=1S/C12H22O3/c1-9-5-12(7-14-3,8-15-4)6-11(9)10(2)13/h9,11H,5-8H2,1-4H3

InChI Key

PPAPLJQHUKAFGR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1C(=O)C)(COC)COC

Origin of Product

United States

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